(S)-2-Amino-2-phenylacetamide (CAS 6485-52-5) vs. (R)-Enantiomer: Differential Electrochemical Chiral Recognition
In differential pulse voltammetry (DPV) using a silver-ammonia ion-functionalized carbon nanotube electrode, the peak current ratio of D-phenylglycinamide to L-phenylglycinamide was 2.16, demonstrating a clear quantitative distinction in electrochemical response between the two enantiomers [1]. The detection limits for L-Pen and D-Pen were calculated as 0.015 mM and 0.036 mM, respectively, using a signal-to-noise ratio of 3 [1].
| Evidence Dimension | Peak current ratio (DPV) |
|---|---|
| Target Compound Data | Peak current: ~250 μA (absolute value not specified for L-Pen individually) |
| Comparator Or Baseline | D-phenylglycinamide (R-enantiomer) peak current |
| Quantified Difference | Peak current ratio D-Pen/L-Pen = 2.16 |
| Conditions | Electrode modified with PAA-MWCNTs-Ag-SCS; DPV measurement; electrolyte conditions as per study |
Why This Matters
This data validates that the (S)-enantiomer can be selectively distinguished from its (R)-counterpart in analytical and sensor applications, ensuring accurate quality control and enantiomeric purity verification during procurement and use.
- [1] MDPI Chemosensors. (2023). Chiral Recognition of Phenylglycinamide Enantiomer Based on Electrode Modified by Silver-Ammonia Ion-Functionalized Carbon Nanotubes Complex. 11(2), 86. View Source
